molecular formula C5H12ClNO B1148186 trans-3-Methoxycyclobutanamine hydrochloride CAS No. 1408074-49-6

trans-3-Methoxycyclobutanamine hydrochloride

Cat. No. B1148186
M. Wt: 137.607
InChI Key: NPVRFSSTNGPBEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclobutanamine derivatives involves multiple steps, including efficient preparation methods and resolution techniques. For instance, Baldwin and Burrell (2000) demonstrated the efficient preparation of cis-1-methoxycarbonyl-2-methylcyclobutane, a related compound, in five steps, highlighting the relevance of stereochemistry in the synthesis process (Baldwin & Burrell, 2000). Similarly, Zong Chang et al. (2018) described syntheses involving highly endo-selective photocycloaddition reactions, emphasizing the importance of regioselective and stereoselective strategies in constructing cyclobutane derivatives (Zong Chang et al., 2018).

Molecular Structure Analysis

Molecular structure analysis of cyclobutanamine derivatives reveals insights into their stereochemistry and conformations. The absolute stereochemistry of cyclobutane derivatives can be determined through methods such as X-ray crystallography, as shown in studies on related compounds, indicating the critical role of structural elucidation in understanding these molecules' chemical behavior (Baldwin & Burrell, 2000).

Chemical Reactions and Properties

Chemical reactions involving cyclobutanamine derivatives, such as the isomerization and rearrangement reactions, are influenced by the presence of functional groups. Kirmse and Murawski (1978) discussed the geometrical isomerization of alkoxycyclobutanes, highlighting the modest acceleration by alkoxy groups compared to related hydrocarbons (Kirmse & Murawski, 1978). These reactions are critical for understanding the chemical properties and reactivity of cyclobutanamine derivatives.

Physical Properties Analysis

The physical properties of cyclobutanamine derivatives, such as solubility, melting point, and boiling point, are essential for their practical application and handling. Studies on related compounds provide insights into these properties, although specific data on "trans-3-Methoxycyclobutanamine Hydrochloride" was not found in the literature reviewed.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, define cyclobutanamine derivatives' behavior in chemical reactions. The study on the potential energy profile, structural, vibrational, and reactivity descriptors of related compounds by Arjunan et al. (2016) offers a comprehensive understanding of these aspects, including their electronic structure and molecular interactions (Arjunan et al., 2016).

Scientific Research Applications

Neurotransmitter Activity and Antidepressant Response

  • Studies on the prediction of antidepressant response have investigated the role of neurotransmitter metabolites like 3-methoxy-4-hydroxyphenylglycol (MHPG) in indicating the effectiveness of certain antidepressants, such as imipramine and amitriptyline, based on patient-specific characteristics (Bielski & Friedel, 1976)[https://consensus.app/papers/prediction-response-review-bielski/ebde069c3e125cc496230da8c61926c9/?utm_source=chatgpt]. These studies provide a foundation for researching trans-3-Methoxycyclobutanamine hydrochloride's potential role in affecting neurotransmitter systems or predicting drug responses.

Enzymatic and Metabolic Studies

  • Research into hydroxycinnamic acids (HCAs) and their derivatives, including studies on chlorogenic acid, has shown these compounds possess significant antioxidant, anti-inflammatory, and antimicrobial properties (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017)[https://consensus.app/papers/chlorogenic-acid-recent-advances-dual-role-food-additive-santanagálvez/a97c657af07653a89ccfcd9d6edb0f6b/?utm_source=chatgpt]. Such studies could guide research into trans-3-Methoxycyclobutanamine hydrochloride's potential as a bioactive compound in medical and environmental applications.

Anticancer Research

Environmental and Industrial Applications

Safety And Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

3-methoxycyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-7-5-2-4(6)3-5;/h4-5H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVRFSSTNGPBEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-3-Methoxycyclobutanamine hydrochloride

CAS RN

1408074-54-3, 1404373-83-6, 1408074-49-6
Record name 3-methoxycyclobutan-1-amine hydrochloride
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Record name 3-methoxycyclobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1r,3r)-3-methoxycyclobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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